1-(10H-Phenoxazin-10-YL)pentan-1-one
Description
1-(10H-Phenoxazin-10-YL)pentan-1-one is a heterocyclic compound featuring a phenoxazine core substituted with a pentan-1-one moiety. Phenoxazine consists of a dibenzo-1,4-oxazine structure, where oxygen and nitrogen atoms are incorporated into the fused aromatic system.
Properties
CAS No. |
194241-91-3 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
1-phenoxazin-10-ylpentan-1-one |
InChI |
InChI=1S/C17H17NO2/c1-2-3-12-17(19)18-13-8-4-6-10-15(13)20-16-11-7-5-9-14(16)18/h4-11H,2-3,12H2,1H3 |
InChI Key |
FNQLZEPNXBUXAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1C2=CC=CC=C2OC3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(10H-Phenoxazin-10-YL)pentan-1-one involves several steps, starting from phenoxazine. One common method involves the reaction of phenoxazine with pentanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(10H-Phenoxazin-10-YL)pentan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(10H-Phenoxazin-10-YL)pentan-1-one has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the production of organic light-emitting diodes and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 1-(10H-Phenoxazin-10-YL)pentan-1-one involves its interaction with molecular targets and pathways. In biological systems, it may interact with DNA or proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Features :
- Structure: The pentanone chain (five carbons) distinguishes it from shorter-chain analogs like 1-(10H-phenoxazin-10-yl)ethan-1-one (two carbons) .
- Synthesis: Likely synthesized via nucleophilic substitution or coupling reactions, similar to microwave-assisted methods used for ethanone-phenoxazine derivatives .
- Applications: Phenoxazine derivatives are employed in thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs), as seen in patents involving related structures .
Structural Variations and Substituent Effects
Phenoxazine Derivatives
- 1-(10H-Phenoxazin-10-YL)ethan-1-one: Shorter ethanone chain (C2) reduces steric hindrance, favoring planar molecular conformations. NMR data (e.g., I3C NMR) confirms the ketone functionalization . Applications: Intermediate for OLED materials or pharmaceuticals.
Phenothiazine Derivatives
Phenothiazines differ by replacing oxygen with sulfur, enhancing electron-donating capacity and redox activity. Key examples include:
- 1-(10H-Phenothiazin-10-yl)-4-phenylbutan-1-one: A phenylbutanone substituent introduces π-π stacking capability, useful in optoelectronic materials .
- 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine: Ethynyl linkage with a nitro group enhances conjugation, confirmed by X-ray crystallography (triclinic P1 space group, a = 8.1891 Å, b = 8.2417 Å) .
- 1-(10H-Phenothiazin-2-yl)propan-1-one: Propane chain balances flexibility and rigidity; listed in safety databases (CAS 92-33-1) with 100% purity .
Material Science
- OLEDs: Phenoxazine derivatives are patented as TADF emitters due to their donor-acceptor electronic structures .
- Crystal Engineering: Phenothiazines with ethynyl substituents exhibit planarized conformations, critical for charge transport in semiconductors .
Physical and Spectroscopic Data
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